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molecular formula C7H4BrNO4 B181153 4-Bromo-3-nitrobenzoic acid CAS No. 6319-40-0

4-Bromo-3-nitrobenzoic acid

Cat. No. B181153
M. Wt: 246.01 g/mol
InChI Key: RVCTZJVBWNFYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572790B2

Procedure details

4-Bromo-3-nitrobenzoic acid (500 mg) in thionyl chloride (3 ml) was heated at 110° C. for 2 hrs. The excess thionyl chloride was evaporated in vacuo to give 4-bromo-3-nitrobenzoyl chloride as a yellow solid (502 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].S(Cl)([Cl:16])=O>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:16])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 502 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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